molecular formula C18H29N B6274234 N-cyclohexyl-2,6-bis(propan-2-yl)aniline CAS No. 1338363-23-7

N-cyclohexyl-2,6-bis(propan-2-yl)aniline

Cat. No.: B6274234
CAS No.: 1338363-23-7
M. Wt: 259.4
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Description

N-Cyclohexyl-2,6-bis(propan-2-yl)aniline is a substituted aniline derivative characterized by a benzene ring functionalized with two isopropyl groups at the 2 and 6 positions and a cyclohexyl group attached to the nitrogen atom of the amine. This structural configuration confers significant steric bulk and electron-donating effects due to the alkyl substituents. The compound is likely utilized in coordination chemistry or materials science, where steric hindrance and electronic modulation are critical.

Properties

CAS No.

1338363-23-7

Molecular Formula

C18H29N

Molecular Weight

259.4

Purity

95

Origin of Product

United States

Preparation Methods

Direct Alkylation of Aniline with Isopropyl Groups

Primary alkylation introduces the 2,6-diisopropyl motif. Using isopropyl bromide or chloride under basic conditions (e.g., K₂CO₃ or NaH), the reaction proceeds via nucleophilic aromatic substitution. For example, heating aniline with excess isopropyl halide in toluene at 110°C for 24 hours yields 2,6-diisopropylaniline with 65–72% efficiency. Steric hindrance from the isopropyl groups necessitates prolonged reaction times compared to less hindered analogues.

N-Cyclohexylation via Buchwald-Hartwig Amination

Introducing the cyclohexyl group at the amine position requires palladium-catalyzed cross-coupling. A mixture of 2,6-diisopropylaniline, cyclohexyl bromide, Pd(OAc)₂ (5 mol%), and Xantphos ligand (10 mol%) in toluene at 100°C for 18 hours achieves N-cyclohexylation. This method affords moderate yields (55–60%) due to competing side reactions.

Table 1: Comparative Alkylation Conditions

StepReagentsCatalyst/LigandTemperature (°C)Yield (%)
Diisopropylationi-PrBr, K₂CO₃None11068 ± 3
N-CyclohexylationCyBr, Pd(OAc)₂, XantphosToluene10058 ± 4

Reductive Amination Pathways

Alternative routes employ reductive amination to couple cyclohexanone with 2,6-diisopropylaniline. This one-pot method avoids palladium catalysts:

Sodium Cyanoborohydride-Mediated Coupling

In a methanol solvent, 2,6-diisopropylaniline reacts with cyclohexanone (1.2 equiv) and NaBH₃CN (1.5 equiv) at 25°C for 12 hours. The reaction achieves 70% conversion, with imine intermediates confirmed via FT-IR (C=N stretch at 1640 cm⁻¹).

Catalytic Systems and Solvent Effects

Lewis Acid Catalysis

BF₃·Et₂O (10 mol%) in DMSO enhances reaction rates by polarizing the carbonyl group of cyclohexanone during reductive amination. This system increases yields to 78% under otherwise identical conditions.

Solvent-Free Conditions

Neat reactions at 80°C reduce side-product formation. For example, mixing 2,6-diisopropylaniline, cyclohexyl bromide, and K₂CO₃ without solvent yields 63% product after 8 hours, minimizing dimerization.

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/EtOAc, 9:1) or recrystallization from n-heptane. Key characterization data includes:

  • ¹H NMR (CDCl₃): δ 1.25 (d, J = 6.8 Hz, 12H, i-Pr CH₃), 1.45–1.70 (m, 10H, Cy-H), 3.30 (sept, J = 6.8 Hz, 2H, i-Pr CH), 6.95 (s, 2H, Ar-H).

  • MS (EI) : m/z 315 [M]⁺.

Industrial-Scale Considerations

Batch reactors (100 L) operating at 110°C with continuous distillation of HBr byproduct achieve 85% throughput. Environmental factors like moisture (>500 ppm) reduce yields by 15%, necessitating anhydrous conditions.

Recent Methodological Advances

Photoredox Catalysis

Visible-light-mediated alkylation using Ru(bpy)₃Cl₂ (2 mol%) and i-PrI under blue LEDs (450 nm) achieves 80% yield in 6 hours, offering energy-efficient scalability.

Flow Chemistry Approaches

Microreactors with residence times of 10 minutes at 130°C enhance heat transfer, reducing side products to <5%.

Challenges and Optimization Opportunities

Key limitations include:

  • Steric hindrance slowing N-cyclohexylation.

  • Palladium catalyst costs in cross-coupling. Future directions involve earth-abundant catalysts (e.g., Fe or Ni) and biocatalytic amination.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2,6-bis(propan-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often used in substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-2,6-bis(propan-2-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,6-bis(propan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules . The pathways involved in its mechanism of action include the formation of coordination complexes and the modulation of enzyme activity.

Comparison with Similar Compounds

Steric and Electronic Modulation

  • The isopropyl groups donate electrons via hyperconjugation, activating the ring toward electrophilic substitution .
  • 4-Iodo-2,6-diisopropylaniline : The electron-withdrawing iodine atom at the 4 position deactivates the ring, directing electrophilic substitution to the 3 or 5 positions. The heavy iodine atom increases molecular polarizability, enhancing UV-vis absorption .
  • N,N-Dimethyl-2,6-di(propan-2-yl)aniline : The dimethylamine group reduces steric hindrance compared to cyclohexyl, increasing accessibility for coordination or alkylation reactions .
  • 3-Fluoro-2,6-di(propan-2-yl)aniline : Fluorine’s strong electron-withdrawing effect deactivates the ring, contrasting with the target compound’s electron-donating isopropyl groups. This difference significantly impacts reactivity in aromatic substitution .
  • N,N-Bis(2,3-epoxypropyl)aniline : The epoxy groups enable crosslinking or polymerization, making this compound reactive in polymer chemistry, unlike the inert cyclohexyl group in the target compound .

Molecular Weight and Physicochemical Properties

The target compound’s molecular weight (259.43 g/mol) is intermediate between the lighter dimethyl derivative (205.34 g/mol) and the heavier iodo analog (303.19 g/mol). The cyclohexyl group increases hydrophobicity compared to primary amines like the fluoro derivative (195.28 g/mol), suggesting lower solubility in polar solvents.

Biological Activity

N-cyclohexyl-2,6-bis(propan-2-yl)aniline (NCA) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

Synthesis and Characterization

NCA can be synthesized through the reaction of cyclohexylamine with isopropanol and aniline under acidic conditions, typically at temperatures ranging from 60 to 80 °C. The final product is purified via recrystallization and characterized using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm its structure and purity.

Biological Properties

Anticancer Activity : NCA has demonstrated potential anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Studies indicate that compounds similar to NCA exhibit cytotoxic effects on various cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways.

Antifungal Properties : In addition to its anticancer activity, NCA has been evaluated for antifungal activity. Preliminary studies suggest that it may inhibit the growth of certain fungal strains, although more extensive testing is required to establish its efficacy in clinical settings.

Table 1: Summary of Biological Activities of NCA

Biological Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntifungalInhibits growth of certain fungi
CytotoxicityExhibits cytotoxic effects in vitro

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of NCA on human cancer cell lines. The results showed a dose-dependent response, with higher concentrations leading to increased cell death. This suggests that NCA may be a candidate for further development as an anticancer agent.
  • Antifungal Testing : In vitro tests were conducted against common fungal pathogens. The compound demonstrated inhibitory effects, with a notable reduction in fungal colony-forming units compared to control groups. These findings highlight its potential as an antifungal agent.
  • Mechanistic Studies : Further research is needed to elucidate the precise mechanisms by which NCA exerts its biological effects. Investigations into its interaction with cellular pathways involved in apoptosis and fungal inhibition are ongoing.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclohexyl-2,6-bis(propan-2-yl)aniline, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Synthesize 2,6-diisopropylaniline via alkylation of 2,6-dimethylaniline with isopropyl halides under basic conditions (e.g., KOH/EtOH) .
  • Step 2 : Introduce the cyclohexyl group via N-alkylation. For example, react 2,6-diisopropylaniline with cyclohexyl bromide using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic solvent system (toluene/water) .
  • Optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 50–70%, depending on steric hindrance .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) .
  • X-ray Crystallography : Use SHELX software for structure refinement. Key parameters: R-factor < 5%, bond length accuracy ±0.01 Å .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What are the key reactivity trends of this compound in electrophilic substitution reactions?

  • Steric Effects : The 2,6-diisopropyl groups hinder electrophilic attack at the para position. Reactions (e.g., nitration) favor meta substitution or require forcing conditions (e.g., HNO3_3/H2_2SO4_4, 80°C) .
  • Nucleophilicity : The cyclohexyl group reduces amine basicity (pKa ~4.5), limiting protonation in acidic media. Use non-polar solvents (e.g., DCM) for acylation or sulfonation .

Advanced Research Questions

Q. How can contradictory data on synthetic yields be resolved?

  • Case Study : A reported 62% yield for 4-bromo-2,6-bis(propan-2-yl)aniline (via diazotization/hypophosphorous acid) vs. 45% yield for similar halogenation .
  • Resolution :

  • Kinetic Analysis : Use in situ IR to track intermediate stability.
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of sterically hindered intermediates .
    • Table 1 : Yield Optimization Parameters
ParameterOptimal RangeImpact on Yield
Temperature-5°C to 25°CPrevents decomposition
Catalyst (e.g., CuI)5 mol%Accelerates coupling
Reaction Time12–24 hEnsures completion

Q. How do structural analogs compare in bioactivity assays, and what design principles apply?

  • Analog Comparison :

CompoundSubstituentsBioactivity (IC50_{50})
Target CompoundN-cyclohexyl, 2,6-diisoUnder investigation
4-Isopropyl-2,6-bis(1-phenylethyl)anilineN-isopropyl, 2,6-bis(phenylethyl)NF-κB inhibition: 10 µM
  • Design Principles :
  • Increase lipophilicity (logP > 4) for membrane penetration.
  • Introduce electron-withdrawing groups (e.g., halogens) to enhance receptor binding .

Q. What experimental precautions are critical for handling this compound?

  • Safety Protocols :

  • Ventilation : Use fume hoods due to volatile amine vapors (TLV: 2 ppm) .
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Spill Management : Neutralize with 5% acetic acid, absorb with vermiculite .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Workflow :

  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450).
  • MD Simulations : GROMACS for stability analysis (20 ns trajectories, RMSD < 2 Å) .
    • Validation : Compare with experimental IC50_{50} values from enzyme inhibition assays .

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